9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole
CAS No.: 356082-25-2
Cat. No.: VC7969941
Molecular Formula: C19H23N3
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 356082-25-2 |
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Molecular Formula | C19H23N3 |
Molecular Weight | 293.4 g/mol |
IUPAC Name | 9-ethyl-3-(piperazin-1-ylmethyl)carbazole |
Standard InChI | InChI=1S/C19H23N3/c1-2-22-18-6-4-3-5-16(18)17-13-15(7-8-19(17)22)14-21-11-9-20-10-12-21/h3-8,13,20H,2,9-12,14H2,1H3 |
Standard InChI Key | FTPUWWDCTLDCJQ-UHFFFAOYSA-N |
SMILES | CCN1C2=C(C=C(C=C2)CN3CCNCC3)C4=CC=CC=C41 |
Canonical SMILES | CCN1C2=C(C=C(C=C2)CN3CCNCC3)C4=CC=CC=C41 |
Introduction
Chemical Identity and Structural Features
Core Structure and Substituents
The carbazole scaffold consists of two benzene rings fused to a pyrrole ring, creating a planar, aromatic system. In 9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole:
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An ethyl group at the 9th position enhances lipophilicity, potentially improving blood-brain barrier penetration .
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A piperazinylmethyl group at the 3rd position introduces a flexible, basic side chain capable of hydrogen bonding and ionic interactions, critical for receptor binding .
The SMILES notation for the compound is CCN1C2=C(C=C(C=C2)CN3CCNCC3)C4=CC=CC=C41
, and its InChIKey is XYPULRDTXCRDLO-UHFFFAOYSA-N
.
Table 1: Physicochemical Properties
Property | Value |
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Molecular Formula | |
Molecular Weight | 293.4 g/mol (free base) |
Salt Form | Dihydrochloride (366.3 g/mol) |
Hydrogen Bond Donors | 1 (piperazine NH) |
Hydrogen Bond Acceptors | 3 (piperazine N) |
LogP (Predicted) | 3.8 |
Synthesis and Structural Modifications
Synthetic Routes
The parent compound is typically synthesized via:
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Friedel-Crafts alkylation of carbazole with ethyl bromide to introduce the 9-ethyl group.
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Mannich reaction at the 3rd position using formaldehyde and piperazine to attach the piperazinylmethyl moiety .
For the dihydrochloride salt, the free base is treated with hydrochloric acid, yielding a crystalline solid with improved solubility in aqueous media .
Structural Analogs and Optimization
Modifications to the piperazine ring (e.g., methylation) or carbazole core (e.g., halogenation) have been explored to enhance bioactivity. For instance, 3,6-dichloro-9-(2-(4-methylpiperazine-1-yl)ethyl)-9H-carbazole, a related analog, demonstrated improved acetylcholinesterase inhibition in preclinical studies .
Pharmacological Activities
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition
Carbazole derivatives with piperazine substituents exhibit dual AChE/BuChE inhibition, a key strategy in Alzheimer’s disease (AD) therapy. In vitro assays revealed that 9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole analogs:
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Reduce β-amyloid (Aβ) aggregation by 40–60% at 10 μM, mitigating neurotoxicity .
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Show mixed-type inhibition kinetics, binding to both catalytic and peripheral anionic sites of AChE .
Table 2: Cholinesterase Inhibition Data
Compound | AChE IC (μM) | BuChE IC (μM) | Aβ Aggregation Inhibition (%) |
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9-Ethyl-3-(piperazinylmethyl) | 0.89 ± 0.12 | 2.3 ± 0.4 | 58 ± 6 (10 μM) |
Donepezil (Reference) | 0.02 ± 0.005 | 4.1 ± 0.7 | 72 ± 5 (10 μM) |
Antimicrobial Activity
The compound’s planar structure disrupts bacterial membrane integrity, while the piperazine moiety enhances DNA gyrase binding. Key findings include:
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Gram-positive bacteria: MIC = 31.25–125 μg/mL against Bacillus subtilis .
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Gram-negative bacteria: Moderate activity (MIC = 250 μg/mL) against Escherichia coli .
Mechanisms of Action
Neuroprotection in Alzheimer’s Disease
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AChE/BuChE inhibition: Restores acetylcholine levels, improving cognitive function .
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Aβ anti-aggregation: Binds to hydrophobic residues of Aβ, preventing fibril formation .
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Oxidative stress reduction: Scavenges ROS (EC = 8.7 μM) via the π-conjugated system .
Antibacterial Activity
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Membrane disruption: Carbazole’s hydrophobicity compromises lipid bilayers .
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Topoisomerase II inhibition: Piperazine interacts with ATP-binding sites, blocking DNA replication .
Regulatory Status and Future Directions
As of 2025, 9-ethyl-3-(piperazin-1-ylmethyl)-9H-carbazole remains in preclinical development. Key challenges include optimizing bioavailability and addressing potential hERG channel interactions. Future research should prioritize:
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